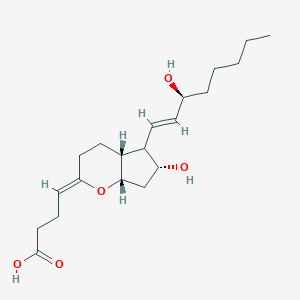
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-(propylamino)propyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, p-(propylamino)-, 2-hydroxy-3-(propylamino)propyl ester, hydrochloride, commonly known as N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to modulate the activity of certain receptors involved in the regulation of cardiovascular and neurological functions.
Biochemical and physiological effects:
N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride has various biochemical and physiological effects. This compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride has several advantages for lab experiments. This compound is stable and has a long shelf life, making it suitable for long-term experiments. Additionally, this compound is relatively easy to synthesize, making it readily available for scientific research. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the use of N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride in scientific research. This compound has the potential to be used in the development of new drugs and drug delivery systems. Additionally, this compound may be useful in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride involves the reaction between p-(propylamino) benzoic acid and 3-chloro-1,2-propanediol in the presence of a base. The reaction results in the formation of the hydrochloride salt of the compound. This synthesis method has been widely used in the production of this compound for scientific research purposes.
Applications De Recherche Scientifique
N-(3-amino-propyl)-N-(3-hydroxy-propyl)-benzene propanamide hydrochloride has been widely used in scientific research for its various biochemical and physiological effects. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Additionally, this compound has been used in the development of new drugs and drug delivery systems.
Propriétés
Numéro CAS |
100482-40-4 |
|---|---|
Formule moléculaire |
C16H27ClN2O3 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
[2-hydroxy-3-[4-(propylamino)benzoyl]oxypropyl]-propylazanium;chloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-3-9-17-11-15(19)12-21-16(20)13-5-7-14(8-6-13)18-10-4-2;/h5-8,15,17-19H,3-4,9-12H2,1-2H3;1H |
Clé InChI |
UCDTWBJKPRGBCE-UHFFFAOYSA-N |
SMILES |
CCC[NH2+]CC(COC(=O)C1=CC=C(C=C1)NCCC)O.[Cl-] |
SMILES canonique |
CCC[NH2+]CC(COC(=O)C1=CC=C(C=C1)NCCC)O.[Cl-] |
Synonymes |
2-Hydroxy-3-(propylamino)propyl p-(propylamino)benzoate hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



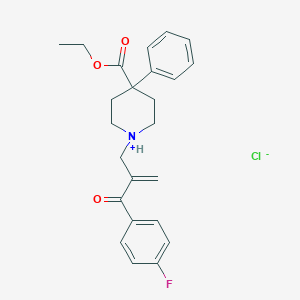

![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
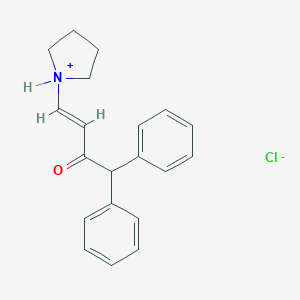
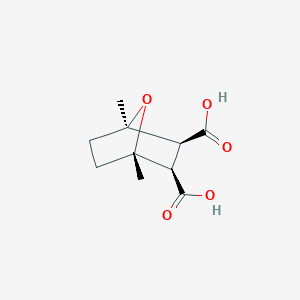
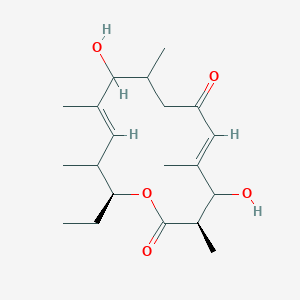


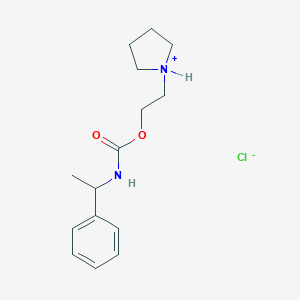


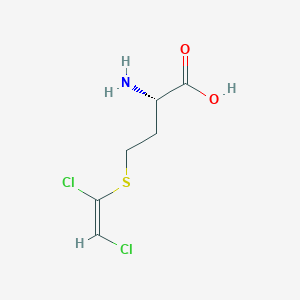
![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
